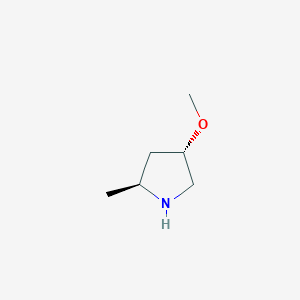
(2S,4S)-4-Methoxy-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Methoxy-2-methylpyrrolidine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-methylpyrrolidine can be achieved through several synthetic routes One common method involves the diastereoselective synthesis from commercially available starting materialsThe reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of chiral separation techniques to obtain the enantiomerically pure compound. Techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Methoxy-2-methylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the compound’s functional groups.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable chiral building block for the synthesis of complex molecules. In biology and medicine, the compound is used in the development of pharmaceuticals and radioligands for imaging and diagnostic purposes. For instance, it has been utilized in the synthesis of radiolabeled precursors for glioma imaging . In the industrial sector, the compound is employed in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. For example, in the context of radiolabeled imaging agents, the compound may target specific receptors or transporters in tumor cells, facilitating their visualization through imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound shares a similar pyrrolidine ring structure but differs in the presence of hydroxyl and carboxyl groups.
(2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline: This compound has a similar stereochemistry but includes a perfluoro-tert-butyl group and a hydroxyl group.
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound features a pentitol analog structure with similar stereochemistry.
Uniqueness
(2S,4S)-4-Methoxy-2-methylpyrrolidine is unique due to its specific combination of methoxy and methyl substituents on the pyrrolidine ring, along with its (2S,4S) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2S,4S)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
NEISDEAQLMENHN-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CN1)OC |
Kanonische SMILES |
CC1CC(CN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


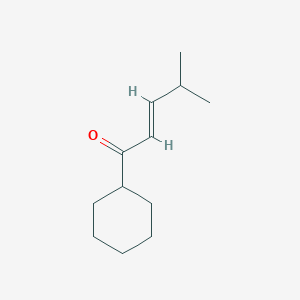
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
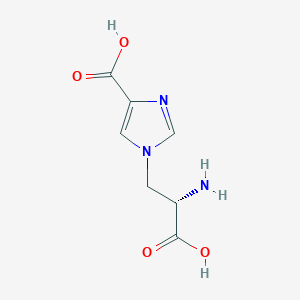
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
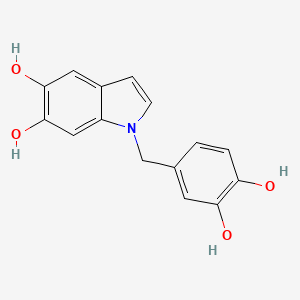
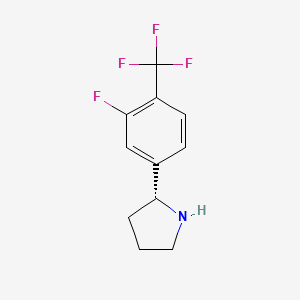
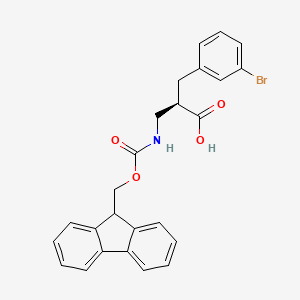


![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)


